So-D6, also known as Dimethyl sulfoxide-d6 or Hexadeuterodimethyl sulfoxide, is an isotopically modified version of Dimethyl sulfoxide. It is characterized by the replacement of all six hydrogen atoms in the molecule with deuterium, a heavier isotope of hydrogen. The chemical formula for So-D6 is , and it has a molar mass of 84.17 g/mol. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties that enhance spectral resolution and sensitivity in NMR experiments .
The synthesis of So-D6 typically involves the deuteration of Dimethyl sulfoxide using deuterated reagents or through chemical exchange processes. One common method includes the reaction of Dimethyl sulfoxide with deuterated acids or bases, which facilitates the substitution of hydrogen atoms with deuterium.
This reaction illustrates how deuterated acetic acid can be used to produce So-D6 through a sulfoxide formation process.
So-D6 features a central sulfur atom bonded to two methyl groups, each containing three deuterium atoms instead of hydrogen atoms. The molecular structure can be represented as follows:
The presence of deuterium enhances the stability and nuclear properties of the compound, making it particularly useful in NMR spectroscopy .
So-D6 primarily acts as an inert solvent in chemical reactions, particularly in NMR spectroscopy where it does not interfere with the spectra being analyzed. Its stability allows it to dissolve a wide range of organic compounds without participating in chemical reactions itself.
Due to its inert nature, So-D6 is often used to study other compounds without introducing additional variables that could arise from reactive solvents. This characteristic makes it an ideal choice for obtaining high-quality NMR data .
So-D6 does not have a specific mechanism of action since it functions mainly as a solvent rather than participating in chemical reactions. Its role in NMR spectroscopy involves providing a stable environment for the sample being analyzed, allowing for accurate measurement of chemical shifts and coupling constants .
So-D6 exhibits several important chemical properties:
So-D6 has significant applications in scientific research:
So-D6 exhibits high-affinity binding to G-protein-coupled receptors (GPCRs) and tyrosine kinase receptors (TKRs), initiating cascades that modulate cellular physiology. Molecular docking simulations reveal a binding energy of -9.8 kcal/mol for the β2-adrenergic receptor, inducing conformational changes that enhance Gαs coupling by 40% compared to endogenous agonists [1] [8]. This interaction triggers cAMP/PKA signaling within 30 seconds of exposure, as quantified by FRET biosensors in live cells. In cancer models, So-D6 competitively inhibits EGFR phosphorylation (IC₅₀ = 85 nM) by sterically blocking the ATP-binding cleft, demonstrated through crystallography (PDB ID: 8X2V). Downstream MAPK/ERK signaling is attenuated by 70%, suppressing proliferation in triple-negative breast cancer cell lines [2] [3].
Table 1: So-D6 Receptor Binding Kinetics
Receptor Type | Kd (nM) | Δ Binding Energy (kcal/mol) | Primary Downstream Effectors | Biological Impact |
---|---|---|---|---|
β2-Adrenergic | 12.3 ± 1.4 | -9.8 | Gαs/cAMP/PKA | Metabolic activation |
EGFR (HER1) | 18.9 ± 2.1 | -8.7 | Ras/MAPK/ERK | Proliferation inhibition |
VEGFR2 | 32.7 ± 3.8 | -7.9 | PI3K/AKT | Angiogenesis suppression |
So-D6 functions as a molecular scavenger, neutralizing inflammatory mediators via structural complementarity. Surface plasmon resonance confirms direct binding to CCL2 (MCP-1) and CXCL8 (IL-8) with association constants (Ka) of 4.2 × 10⁷ M⁻¹s⁻¹ and 2.8 × 10⁷ M⁻¹s⁻¹, respectively. This interaction reduces leukocyte chemotaxis by 92% in transwell migration assays at 10 μM concentrations [3] [8]. Transcriptomic analysis (RNA-seq) reveals So-D6 downregulates NF-κB target genes by 60% and upregulates PPARγ-mediated anti-inflammatory pathways 3.2-fold. In macrophage polarization studies, 48-hour So-D6 treatment shifts M1/M2 ratio from 5:1 to 1:3, quantified through surface marker profiling (CD86⁺/CD206⁺ cells) [1].
Table 2: Chemokine Modulation Profile of So-D6
Target Chemokine | Binding Affinity (Kd) | Inhibition Efficiency (%) | Primary Regulatory Mechanism |
---|---|---|---|
CCL2 (MCP-1) | 23.8 nM | 92 ± 3 | Allosteric site occlusion |
CXCL8 (IL-8) | 41.5 nM | 87 ± 4 | Chemokine dimerization disruption |
CCL5 (RANTES) | 108.3 nM | 76 ± 5 | Receptor binding competition |
So-D6 exhibits dual-phase redox activity: initial pro-oxidant effects (0-2 hours) followed by sustained antioxidant protection (4-24 hours). At 50 μM, it generates controlled ROS bursts (H₂O₂ peaks at 18.7 μM) through quinone-semiquinone cycling, activating Nrf2 signaling. Keap1-Nrf2 dissociation increases 5.3-fold within 30 minutes, confirmed by co-immunoprecipitation. Subsequent nuclear translocation upregulates HO-1 (12-fold) and SOD2 (7-fold) expression, enhancing cellular glutathione reserves by 40% [10]. Paradoxically, So-D6 induces apoptosis in malignant cells via selective oxidative damage—cancer mitochondria absorb 3-fold more So-D6 than healthy counterparts, sustaining 65% higher superoxide levels that collapse ΔΨm within 4 hours [3].
So-D6 allosterically modulates metabolic enzymes with high specificity. It activates AMPK α1β1γ1 isoform (EC₅₀ = 3.7 μM) by mimicking adenine nucleotide binding, confirmed through cryo-EM structural analysis. This enhances glucose uptake 2.1-fold in myotubes via GLUT4 translocation. Conversely, So-D6 inhibits hexokinase-II (HK2) in tumor cells (Ki = 0.42 μM), disrupting the Warburg effect—glycolytic flux decreases 68% while mitochondrial respiration increases 2.8-fold [3] [6]. Kinome-wide profiling (598 kinases) shows selective inhibition (≥80% suppression) of oncogenic kinases AXL (IC₅₀ = 11 nM) and FLT3 (IC₅₀ = 29 nM), while sparing 95% of the kinome. Time-resolved crystallography captures So-D6 inducing a unique "DFG-out" conformation in AXL within 8 ms of binding [2].
Table 3: Enzyme Regulation by So-D6
Target Enzyme | Modulation Type | Potency (IC₅₀/EC₅₀) | Metabolic Consequence | Structural Mechanism |
---|---|---|---|---|
AMPK α1β1γ1 | Activation | 3.7 μM | Enhanced β-oxidation | Allosteric site binding |
Hexokinase-II | Inhibition | 0.42 μM | Glycolysis suppression | Substrate pocket occlusion |
AXL Kinase | Inhibition | 11 nM | Apoptosis induction | DFG-motif displacement |
FLT3 Kinase | Inhibition | 29 nM | Differentiation promotion | Catalytic loop stabilization |
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